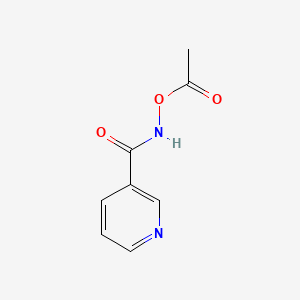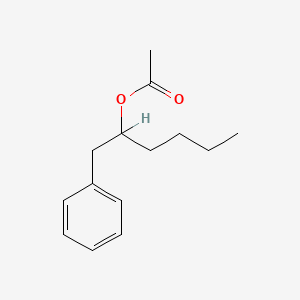
alpha-Butylphenethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Butylphenethyl acetate: is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.3074 g/mol . It is also known by its systematic name, Benzeneethanol, alpha-butyl-, acetate . This compound is characterized by its pleasant aroma, making it a valuable ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Butylphenethyl acetate can be synthesized through the esterification reaction between alpha-butylphenethyl alcohol and acetic acid . This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity . The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Alpha-Butylphenethyl acetate undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed:
Hydrolysis: Alpha-butylphenethyl alcohol and acetic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alpha-butylphenethyl alcohol.
Scientific Research Applications
Alpha-Butylphenethyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of alpha-Butylphenethyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant aroma . At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell . The exact molecular targets and pathways involved in its potential therapeutic effects are still under investigation .
Comparison with Similar Compounds
Alpha-Butylphenethyl acetate can be compared with other similar compounds such as:
Alpha-Butylphenethyl alcohol: The alcohol precursor used in its synthesis.
Phenethyl acetate: Another ester with a similar structure but different alkyl group.
Butyl acetate: A simpler ester with a butyl group but lacking the phenethyl moiety.
Uniqueness: this compound is unique due to its specific combination of the butyl and phenethyl groups, which contribute to its distinct aroma and chemical properties .
Properties
CAS No. |
40628-77-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-phenylhexan-2-yl acetate |
InChI |
InChI=1S/C14H20O2/c1-3-4-10-14(16-12(2)15)11-13-8-6-5-7-9-13/h5-9,14H,3-4,10-11H2,1-2H3 |
InChI Key |
VBVKRNQURKLZNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)

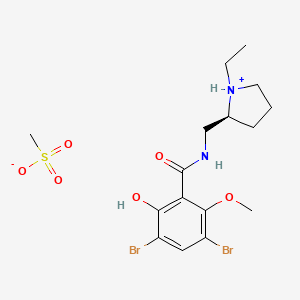
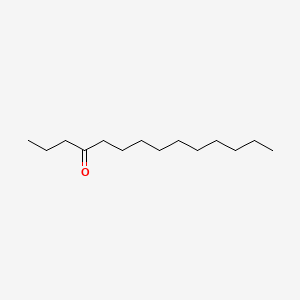
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
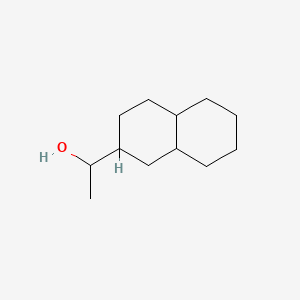
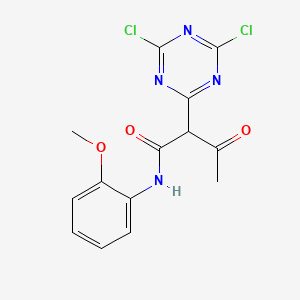
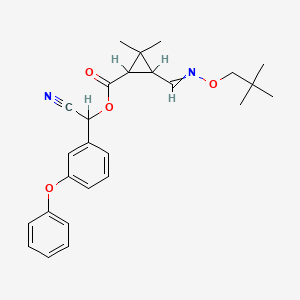
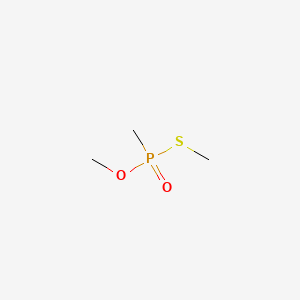
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)

